molecular formula C13H18N2 B13295549 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine

1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine

Cat. No.: B13295549
M. Wt: 202.30 g/mol
InChI Key: KIWRCRIUUSPJAJ-UHFFFAOYSA-N
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Description

1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with an indole core, a prop-2-en-1-yl group, and an ethan-1-amine side chain, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via a Heck reaction, where the indole derivative reacts with a prop-2-en-1-yl halide in the presence of a palladium catalyst.

    Attachment of the Ethan-1-amine Side Chain: The ethan-1-amine side chain can be attached through reductive amination, where the indole derivative reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole core or side chains.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Indole oxides and related derivatives.

    Reduction Products: Reduced indole derivatives.

    Substitution Products: Substituted indole derivatives with various functional groups.

Scientific Research Applications

1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-[1-(Prop-2-yn-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine: Similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.

    1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine: Similar structure but with the ethan-1-amine side chain attached at a different position on the indole core.

Uniqueness: 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-(1-prop-2-enyl-2,3-dihydroindol-5-yl)ethanamine

InChI

InChI=1S/C13H18N2/c1-3-7-15-8-6-12-9-11(10(2)14)4-5-13(12)15/h3-5,9-10H,1,6-8,14H2,2H3

InChI Key

KIWRCRIUUSPJAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CC2)CC=C)N

Origin of Product

United States

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